molecular formula C15H15N5O3S3 B4557897 N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide

N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide

Cat. No.: B4557897
M. Wt: 409.5 g/mol
InChI Key: VCGKDKBCSLTWKS-UHFFFAOYSA-N
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Description

N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.03370288 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that derivatives of the specified chemical compound exhibit promising antimicrobial properties. For instance, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, targeting antimicrobial applications. Their in vitro evaluations against bacterial and fungal strains showed significant activity, highlighting the potential of these compounds in addressing microbial resistance Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have also been investigated for their enzyme inhibitory properties, which could be leveraged in therapeutic applications. Carta et al. (2017) focused on thiazolylsulfonamides with carbonic anhydrase inhibitory action, revealing low nanomolar inhibition values across several human carbonic anhydrase isoforms. These findings suggest that sulfonamide inhibitors, such as those studied, could serve as potential drug candidates for diseases like cancer, obesity, and glaucoma Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017.

Antitumor and Anticonvulsant Potential

Further research has explored the antitumor and anticonvulsant potential of this compound's derivatives. Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety with evaluated anticonvulsant activity, where several compounds showed protective effects against induced convulsions, indicating a promising direction for developing new anticonvulsant therapies Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012.

Properties

IUPAC Name

N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S3/c1-8-13(25-15(17-8)18-9(2)21)12-7-24-14(20-12)19-10-3-5-11(6-4-10)26(16,22)23/h3-7H,1-2H3,(H,19,20)(H2,16,22,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGKDKBCSLTWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide
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N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide
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N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide
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N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide
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N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide
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N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide

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